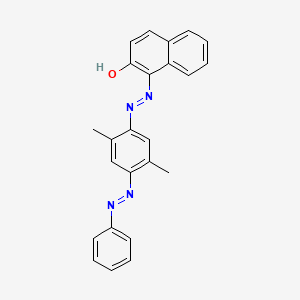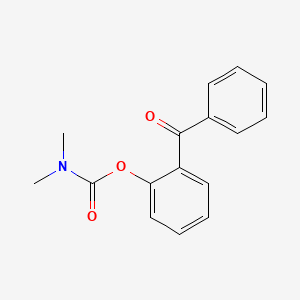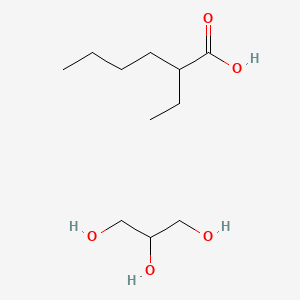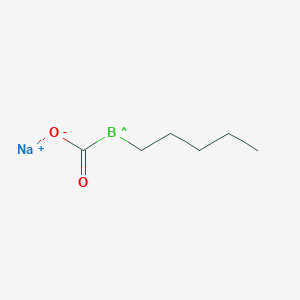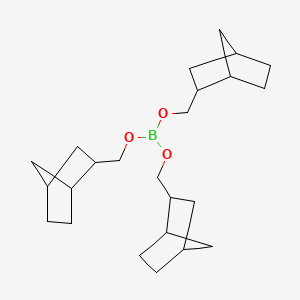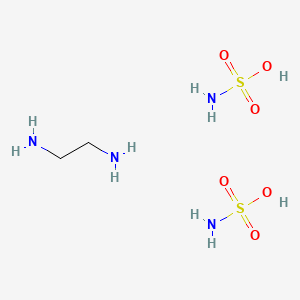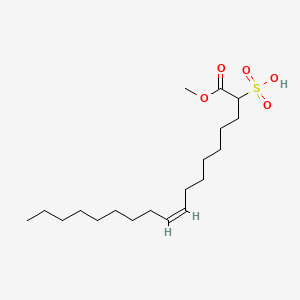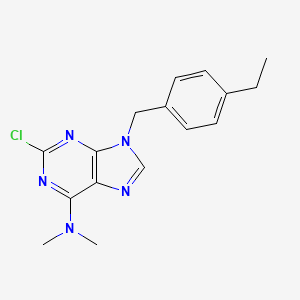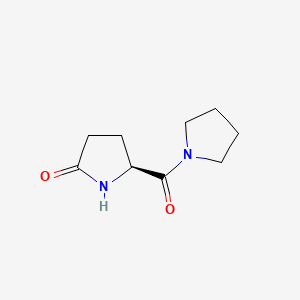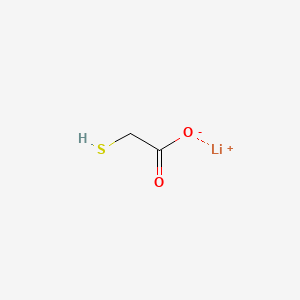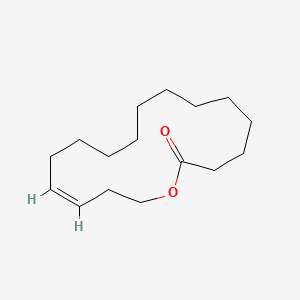
Oxacycloheptadec-14-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxacycloheptadec-14-en-2-one is a macrocyclic lactone with the molecular formula C₁₆H₂₈O₂. It is known for its musky odor and is commonly used in the fragrance industry. This compound is part of a larger family of macrocyclic lactones, which are valued for their unique olfactory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxacycloheptadec-14-en-2-one typically involves the cyclization of long-chain hydroxy acids. One common method is the lactonization of 16-hydroxy-7-hexadecenoic acid. The reaction conditions often include the use of acidic catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the use of more efficient catalytic systems and optimized reaction conditions. The use of trimethyl orthoformate and diacetyl oxide has been reported to improve the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxacycloheptadec-14-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can convert the lactone to a corresponding alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Oxacycloheptadec-14-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrocyclic lactones.
Biology: Its musky odor makes it useful in olfactory studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new fragrances for aromatherapy.
Industry: It is widely used in the fragrance industry to create perfumes and scented products.
Wirkmechanismus
The mechanism of action of oxacycloheptadec-14-en-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways are still under investigation, but it is known that the compound’s structure plays a crucial role in its olfactory properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxacycloheptadec-8-en-2-one: Another macrocyclic lactone with a similar structure but different olfactory properties.
Oxacycloheptadec-10-en-2-one: Known for its use in the fragrance industry, similar to oxacycloheptadec-14-en-2-one.
Uniqueness
This compound is unique due to its specific position of the double bond, which significantly influences its olfactory characteristics. This makes it particularly valuable in the creation of specific fragrance profiles that cannot be easily replicated by other compounds .
Eigenschaften
CAS-Nummer |
94022-33-0 |
|---|---|
Molekularformel |
C16H28O2 |
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
(14Z)-1-oxacycloheptadec-14-en-2-one |
InChI |
InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h9,11H,1-8,10,12-15H2/b11-9- |
InChI-Schlüssel |
MIWDFVMATOEXIB-LUAWRHEFSA-N |
Isomerische SMILES |
C1CCCCC/C=C\CCOC(=O)CCCCC1 |
Kanonische SMILES |
C1CCCCCC=CCCOC(=O)CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



